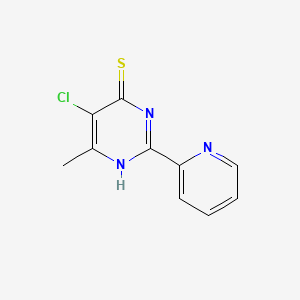![molecular formula C17H14N2O3 B7788352 2-[1-[(6-methoxypyridin-3-yl)amino]ethylidene]indene-1,3-dione](/img/structure/B7788352.png)
2-[1-[(6-methoxypyridin-3-yl)amino]ethylidene]indene-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “2-[1-[(6-methoxypyridin-3-yl)amino]ethylidene]indene-1,3-dione” is known as 4-Fluoronitrobenzene. It is an organic compound with the molecular formula C6H4FNO2 . This compound is one of the three isomeric fluoronitrobenzenes and is characterized by a yellow oil appearance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Fluoronitrobenzene is typically synthesized from 4-nitrochlorobenzene using the Halex process. The reaction involves the substitution of a chlorine atom with a fluorine atom using potassium fluoride (KF) as a reagent: [ \text{O}_2\text{NC}_6\text{H}_4\text{Cl} + \text{KF} \rightarrow \text{O}_2\text{NC}_6\text{H}_4\text{F} + \text{KCl} ]
Industrial Production Methods: The industrial production of 4-Fluoronitrobenzene follows the same Halex process, ensuring high yield and purity. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the substitution reaction.
Types of Reactions:
-
Reduction: 4-Fluoronitrobenzene can undergo reduction to form 4-fluoroaniline. This reaction is typically carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C). [ \text{O}_2\text{NC}_6\text{H}_4\text{F} + 3\text{H}_2 \rightarrow \text{H}_2\text{NC}_6\text{H}_4\text{F} + 2\text{H}_2\text{O} ]
-
Substitution: The nitro group in 4-Fluoronitrobenzene makes the fluorine atom a good leaving group. This allows for nucleophilic aromatic substitution reactions, such as the reaction with phenoxide to form mononitrodiphenylether. [ \text{O}_2\text{NC}_6\text{H}_4\text{F} + \text{C}_6\text{H}_5\text{O}^- \rightarrow \text{O}_2\text{NC}_6\text{H}_4\text{OC}_6\text{H}_5} + \text{F}^- ]
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Phenoxide ion, typically in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products:
Reduction: 4-Fluoroaniline.
Substitution: Mononitrodiphenylether.
Aplicaciones Científicas De Investigación
4-Fluoronitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: 4-Fluoroaniline, a reduction product of 4-Fluoronitrobenzene, is a precursor to the fungicide fluoroimide, which has applications in agricultural medicine.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Fluoronitrobenzene primarily involves its ability to undergo nucleophilic aromatic substitution reactions. The presence of the electron-withdrawing nitro group makes the fluorine atom a good leaving group, facilitating these reactions. In biological systems, its derivatives can interact with specific enzymes and receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
- 1-Fluoro-2-nitrobenzene
- 1-Fluoro-3-nitrobenzene
Comparison: 4-Fluoronitrobenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its isomers, 4-Fluoronitrobenzene has distinct physical and chemical properties that make it suitable for specific industrial and research applications. For example, its position of the nitro group relative to the fluorine atom affects its reactivity in nucleophilic aromatic substitution reactions, making it more or less reactive compared to its isomers.
Propiedades
IUPAC Name |
2-[1-[(6-methoxypyridin-3-yl)amino]ethylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-10(19-11-7-8-14(22-2)18-9-11)15-16(20)12-5-3-4-6-13(12)17(15)21/h3-9,19H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIMDAFLBKYCTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)C2=CC=CC=C2C1=O)NC3=CN=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C1C(=O)C2=CC=CC=C2C1=O)NC3=CN=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-hydroxy-3-methyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B7788292.png)



![(1R,2S,5S)-3-(3-nitropyridin-1-ium-2-yl)-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B7788329.png)

![2-[1-(benzylamino)ethyl]-1H-quinazolin-4-one](/img/structure/B7788342.png)
![[(Z)-1-{[(6-chloropyridin-3-yl)methyl]amino}-2-nitroethenyl](methyl)amine](/img/structure/B7788345.png)
![2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide](/img/structure/B7788364.png)



